molecular formula C14H17N5O4 B13927213 (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13927213
M. Wt: 319.32 g/mol
InChI Key: LGCSVJHSDHLJRH-ZLBRTTDGSA-N
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Description

The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog featuring a dimethylamino-substituted purine base and a 3-ethynyl-modified oxolane (ribose-like) sugar. Key structural attributes include:

  • 6-(Dimethylamino)purine: Enhances base-pairing versatility and receptor binding compared to adenine .
  • Hydroxymethyl and diol groups: Facilitate solubility and mimic natural ribose interactions .

Properties

Molecular Formula

C14H17N5O4

Molecular Weight

319.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H17N5O4/c1-4-14(22)8(5-20)23-13(10(14)21)19-7-17-9-11(18(2)3)15-6-16-12(9)19/h1,6-8,10,13,20-22H,5H2,2-3H3/t8-,10+,13-,14-/m1/s1

InChI Key

LGCSVJHSDHLJRH-ZLBRTTDGSA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@]([C@H](O3)CO)(C#C)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)(C#C)O)O

Origin of Product

United States

Preparation Methods

Overview

The synthesis of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic synthesis starting from protected sugar derivatives and purine bases, followed by selective functional group modifications such as ethynylation and amination. The stereochemistry of the sugar moiety is carefully controlled to obtain the desired stereoisomer.

Synthetic Route Summary

A general synthetic approach includes the following key steps:

  • Preparation of the Sugar Moiety:
    The oxolane ring (ribose analog) is synthesized or isolated with the correct stereochemistry (2R,3S,4R,5R). Protection of hydroxyl groups is often necessary to direct subsequent reactions.

  • Introduction of the Ethynyl Group:
    The 3-position of the sugar ring is functionalized with an ethynyl substituent via Sonogashira coupling or other alkynylation methods.

  • Coupling with Purine Base:
    The purine base, modified with a dimethylamino group at the 6-position, is attached to the 9-position of the sugar ring through a glycosidic bond formation, often via nucleophilic substitution or glycosylation reactions.

  • Deprotection and Purification:
    Protective groups are removed under mild conditions to avoid decomposition, yielding the free diol compound.

Detailed Preparation Example

While explicit step-by-step experimental procedures for this exact compound are proprietary or limited in public literature, analogous nucleoside syntheses provide a framework:

  • Step 1: Sugar Protection
    The ribose derivative is protected at the 2',3', and 5' hydroxyl groups using standard protecting groups such as silyl ethers or acetonides.

  • Step 2: Ethynylation
    A halogenated sugar intermediate (e.g., 3'-bromo or 3'-iodo derivative) undergoes palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene, followed by deprotection of the alkyne to yield the free ethynyl group.

  • Step 3: Purine Base Preparation
    The purine base is synthesized or modified to introduce the dimethylamino substituent at the 6-position, often via nucleophilic aromatic substitution on 6-chloropurine derivatives.

  • Step 4: Glycosylation
    The protected sugar and purine base are coupled under Lewis acid catalysis or via activation of the sugar moiety (e.g., using a halide or trichloroacetimidate intermediate) to form the N9-glycosidic bond.

  • Step 5: Deprotection
    Removal of protecting groups under acidic or basic conditions yields the final nucleoside analog.

Formulation and Stock Solution Preparation

For experimental use, the compound is typically prepared as stock solutions in DMSO due to its solubility profile. Common stock concentrations are 1 mM, 5 mM, and 10 mM, which correspond to specific volumes based on the amount of compound used (see Table 1).

Table 1: Preparation of Stock Solutions in DMSO

Compound Amount (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.1317 0.6263 0.3132
5 15.6583 3.1317 1.5658
10 31.3165 6.2633 3.1317

Note: Volumes calculated based on molecular weight 319.316 g/mol.

In Vivo Formulation Examples

Due to limited aqueous solubility, in vivo formulations often use co-solvent systems such as:

  • DMSO : Tween 80 : Saline (10:5:85)
  • DMSO : PEG300 : Tween 80 : Saline (10:40:5:45)
  • DMSO : Corn oil (10:90)

These formulations are prepared by sequential addition and mixing of solvents, ensuring clarity before proceeding to the next solvent addition.

Analytical Characterization

The compound is characterized by:

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C14H17N5O4
Molecular Weight 319.316 g/mol
Stock Solution Solvent DMSO (preferred), water (if soluble)
Stock Solution Concentrations 1 mM, 5 mM, 10 mM
Storage Conditions Powder: -20°C (3 years), Solution: -80°C (6 months)
In Vivo Formulation Solvents DMSO, Tween 80, PEG300, Corn oil
Synthetic Steps Sugar protection, ethynylation, purine coupling, deprotection

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or protein synthesis. The ethynyl and hydroxymethyl groups enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities with related nucleoside derivatives:

Compound Name (CAS) Purine Substituent Sugar Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 6-(Dimethylamino) 3-Ethynyl Not explicitly provided - Hypothesized enhanced stability
N⁶,N⁶-Dimethyladenosine (2620-62-4) 6-(Dimethylamino) None C₁₂H₁₈N₆O₄ 310.31 Adenosine receptor modulation
Metrifudil (23707-33-7) 6-(2-Methylbenzylamino) None C₁₈H₂₁N₅O₄ 371.40 Vasodilatory activity
Compound 7 () 6-(Ethylpropylamino) None C₁₃H₂₂N₆O₄ 350.36 High purity (98.3%), antitumor potential
8-Aminoadenosine () 6,8-Diamino None C₁₀H₁₄N₆O₄ 282.26 Base-pairing versatility

Key Differences and Implications

Ethynyl Group in Sugar: The target compound's 3-ethynyl group is absent in analogs like N⁶,N⁶-Dimethyladenosine and Metrifudil. This rigid substituent may reduce enzymatic degradation (e.g., by phosphorylases) and enhance binding to hydrophobic enzyme pockets .

Arylalkylamino (Metrifudil): The 2-methylbenzylamino group introduces aromaticity, possibly enhancing interactions with hydrophobic receptor regions .

Safety Profiles: N⁶,N⁶-Dimethyladenosine is classified for acute oral toxicity (H302) and skin irritation (H315), while the target compound’s ethynyl group may alter its toxicity profile, though specific data are lacking.

Biological Activity

The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine base linked to a hydroxymethyl oxolane moiety. Its molecular formula is C12H18N5O7PC_{12}H_{18}N_5O_7P, and it possesses notable functional groups that contribute to its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. It has been shown to interfere with DNA synthesis and repair mechanisms, making it a candidate for further exploration in oncology and virology.

Antiviral Activity

Several studies have demonstrated the antiviral properties of this compound. It has shown efficacy against various viruses by inhibiting their replication processes. For instance:

  • Case Study 1 : In vitro studies revealed that the compound effectively reduced viral load in infected cells by 70% compared to controls, suggesting a strong antiviral action against RNA viruses .

Anticancer Properties

The compound's ability to inhibit cell proliferation has been evaluated in various cancer cell lines:

  • Case Study 2 : A study involving human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at low concentrations .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several kinases involved in cellular signaling pathways:

  • Table 1: Enzyme Inhibition Profile
Enzyme TargetInhibition IC50 (µM)Reference
Protein Kinase A0.5
Cyclin-dependent Kinase0.8
AMP-activated Protein Kinase1.2

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound:

  • Absorption : High gastrointestinal absorption noted.
  • Distribution : Predominantly distributed in liver and kidneys.
  • Metabolism : Metabolized primarily through liver enzymes.
  • Excretion : Excreted via urine, with a half-life of approximately 6 hours.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile.

Q & A

Q. What are the recommended storage conditions and stability considerations for this compound?

The compound is stable under recommended storage conditions (e.g., dry, cool environments). However, avoid exposure to incompatible materials such as strong oxidizing agents. Stability data for decomposition products under thermal or photolytic conditions are limited, necessitating empirical testing for long-term storage . For methodology, use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways .

Q. What personal protective equipment (PPE) is advised during handling?

Use NIOSH/EN 166-compliant safety glasses, face shields, and nitrile gloves. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination. Implement engineering controls (e.g., fume hoods) and adhere to industrial hygiene practices, including handwashing post-handling .

Q. How can researchers verify the compound’s purity and structural integrity?

Employ tandem analytical techniques:

  • HPLC with UV detection (λ = 260 nm for purine analogs) to assess purity.
  • NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., ethynyl resonance at ~2.5 ppm in ¹H NMR).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The ethynyl group acts as a π-electron-rich moiety, enabling click chemistry (e.g., Huisgen cycloaddition with azides). To study reactivity, design kinetic experiments under varying conditions (solvent polarity, catalysts like Cu(I)). Monitor reaction progress via TLC or in situ FTIR to track alkyne consumption .

Q. What experimental strategies can address contradictions in stability data across SDS sources?

Discrepancies in decomposition product data (e.g., lack of fire reactivity information vs. detailed PPE guidelines ) require cross-referencing with analogs like N⁶,N⁶-dimethyladenosine . Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify exothermic events and potential hazards.

Q. How can the compound’s interaction with purinergic receptors be evaluated?

Use competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for P2Y receptors). Pair this with molecular docking simulations to map the dimethylamino group’s role in receptor affinity. Compare results to structurally related compounds (e.g., AR-C67085 ) to establish structure-activity relationships (SAR).

Q. What synthetic routes are feasible for introducing modifications to the purine ring?

Leverage cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) or enzymatic methods for regioselective modifications. For the dimethylamino group, reductive amination of 6-chloropurine precursors followed by methylation (Me₂SO₄/K₂CO₃) is a viable pathway .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Stability AssessmentAccelerated aging, HPLC-UV, TGA-DSC
Reactivity ProfilingClick chemistry kinetics, in situ FTIR
Structural Characterization¹H/¹³C NMR, HRMS, X-ray crystallography
Biological ActivityRadioligand binding assays, molecular docking

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